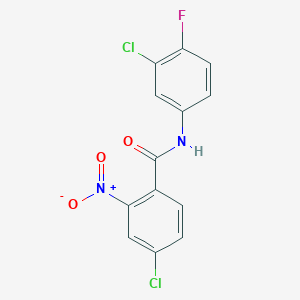
4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name describes its structure: it consists of a benzene ring with a chlorine atom at the 4-position, an amide functional group (N-phenylbenzamide), and a nitro group (2-nitrobenzamide).
- Its melting point is approximately 199-201°C, and it is a solid at room temperature .
4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide: is a chemical compound with the molecular formula C₁₃H₁₀Cl₂FNO. It belongs to the class of aromatic carboxylic acids, specifically anilides.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-chloronitrobenzene and 3-chloro-4-fluoroaniline.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂) and nucleophiles (e.g., amines) are used.
Major Products: Reduction yields the corresponding amino compound, while substitution leads to derivatives with different halogens.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C13H7Cl2FN2O3 |
|---|---|
Molecular Weight |
329.11 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-11(16)10(15)6-8/h1-6H,(H,17,19) |
InChI Key |
OOSJRIOKOUDGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


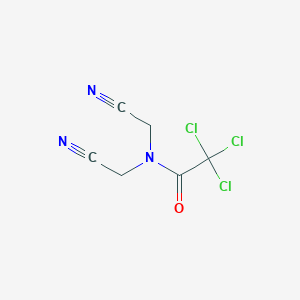
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11021209.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11021213.png)
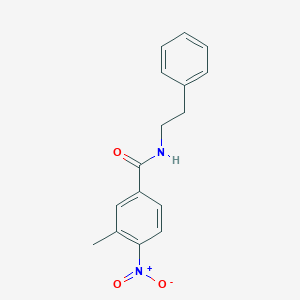

![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11021241.png)
![4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B11021250.png)
![methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11021262.png)
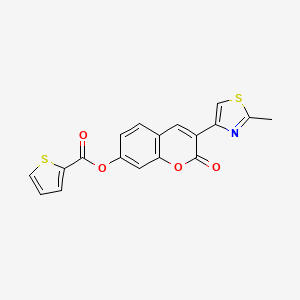
![4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11021276.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021277.png)
![5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11021280.png)
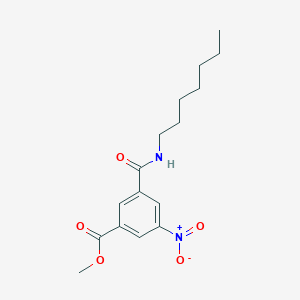
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11021285.png)
